N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(ethylthio)benzamide
Description
2-(ETHYLSULFANYL)-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and benzamide. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C13H14N4OS2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-ethylsulfanylbenzamide |
InChI |
InChI=1S/C13H14N4OS2/c1-2-19-10-6-4-3-5-9(10)11(18)14-12-15-16-13-17(12)7-8-20-13/h3-6H,2,7-8H2,1H3,(H,14,15,18) |
InChI Key |
GHZOGVFYDJYGFN-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NN=C3N2CCS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ETHYLSULFANYL)-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE typically involves the fusion of 1,2,4-triazole and 1,3,4-thiadiazole rings. The process begins with the preparation of the triazole and thiadiazole intermediates, followed by their condensation with benzamide derivatives under specific reaction conditions. Common reagents used in these reactions include hydrazine, carbon disulfide, and various alkylating agents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(ETHYLSULFANYL)-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the triazole and thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
2-(ETHYLSULFANYL)-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: Studies focus on its role in inhibiting specific enzymes and pathways in various biological systems.
Pharmacology: Research explores its pharmacokinetics, bioavailability, and therapeutic potential in treating diseases.
Industry: The compound is used in the development of new drugs and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(ETHYLSULFANYL)-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: Known for their antifungal and antimicrobial properties.
1,3,4-Thiadiazole derivatives: Exhibiting a wide range of biological activities, including anti-inflammatory and anticancer effects.
Uniqueness
2-(ETHYLSULFANYL)-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE is unique due to its combined structural features of triazole, thiadiazole, and benzamide, which contribute to its diverse biological activities and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
